Product packaging for Isoquinoline-6-carbohydrazide(Cat. No.:CAS No. 1015068-44-6)

Isoquinoline-6-carbohydrazide

Cat. No.: B3198510
CAS No.: 1015068-44-6
M. Wt: 187.2 g/mol
InChI Key: XBKXYNLCCIWITL-UHFFFAOYSA-N
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Description

Isoquinoline-6-carbohydrazide is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B3198510 Isoquinoline-6-carbohydrazide CAS No. 1015068-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-6-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKXYNLCCIWITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nuclear Magnetic Resonance Nmr Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. Although specific NMR data for isoquinoline-6-carbohydrazide are not published, the expected chemical shifts and coupling constants can be inferred from data reported for isomeric and substituted isoquinoline (B145761) carbohydrazides.

The proton NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the protons of the isoquinoline ring and the carbohydrazide (B1668358) moiety. For comparison, the 1H NMR spectrum of the related (E)-N′-benzylidene isoquinoline-5-carbohydrazide shows characteristic signals for the isoquinoline protons. nih.gov Based on this and other similar structures, the expected 1H NMR data for this compound in a suitable solvent like DMSO-d6 would likely present:

Isoquinoline Protons: A set of multiplets and doublets in the aromatic region (typically δ 7.5-9.5 ppm). The exact chemical shifts and coupling patterns would be unique to the 6-substituted isoquinoline ring system.

NH and NH2 Protons: The protons of the hydrazide group (-CONHNH2) would appear as distinct, exchangeable signals. The amide proton (NH) is expected to be a singlet, while the terminal amino protons (NH2) would also likely present as a singlet. For instance, in related carbohydrazide structures, these signals are observed at varying chemical shifts depending on the solvent and concentration. arabjchem.orgacs.org

A hypothetical 1H NMR data table for this compound is presented below, based on values from analogous compounds.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
H-1~9.3sIsoquinoline ring proton
H-3~8.6dIsoquinoline ring proton
H-4~7.8dIsoquinoline ring proton
H-5~8.2dIsoquinoline ring proton
H-7~8.0ddIsoquinoline ring proton
H-8~8.5sIsoquinoline ring proton
-CONH-~10.0s (broad)Amide proton, exchangeable with D2O
-NH2~4.7s (broad)Amino protons, exchangeable with D2O

This table is predictive and based on data from related isoquinoline and carbohydrazide compounds.

The 13C NMR spectrum provides insight into the carbon environment of the molecule. For this compound, distinct signals are expected for the nine carbon atoms of the isoquinoline ring and the carbonyl carbon of the carbohydrazide group. Data from (E)-N′-benzylidene isoquinoline-5-carbohydrazide reveals the carbonyl carbon at approximately δ 163.5 ppm and the isoquinoline carbons in the range of δ 117-153 ppm. nih.gov A similar pattern is anticipated for the 6-substituted isomer.

Carbon Expected Chemical Shift (δ, ppm) Notes
C=O~165Carbonyl carbon
C-1~153Isoquinoline ring carbon
C-3~144Isoquinoline ring carbon
C-4~118Isoquinoline ring carbon
C-4a~134Isoquinoline ring carbon
C-5~128Isoquinoline ring carbon
C-6~130Isoquinoline ring carbon
C-7~129Isoquinoline ring carbon
C-8~127Isoquinoline ring carbon
C-8a~133Isoquinoline ring carbon

This table is predictive and based on data from related isoquinoline and carbohydrazide compounds.

Infrared Ir Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the key functional groups within a molecule. For isoquinoline-6-carbohydrazide, the IR spectrum would be characterized by absorption bands corresponding to the N-H, C=O, and C=N vibrations. In related carbohydrazide (B1668358) derivatives, characteristic IR bands are observed for the NH and NH2 stretching vibrations (around 3100-3500 cm-1), and the carbonyl (C=O) stretching vibration of the hydrazide group (typically around 1640-1680 cm-1). rajpub.comnih.gov

Functional Group Expected Absorption Frequency (cm-1) Vibration Mode
-NH2~3300-3500Symmetric and Asymmetric Stretching
-NH-~3100-3300Stretching
C=O~1650Stretching
C=N (ring)~1580-1620Stretching
C-H (aromatic)~3000-3100Stretching

This table is predictive and based on data from related carbohydrazide compounds.

Mass Spectrometry Ms : Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For isoquinoline-6-carbohydrazide (C10H9N3O), the expected exact mass would be approximately 187.0746 g/mol . The mass spectrum would show a molecular ion peak (M+) corresponding to this mass. Fragmentation would likely involve the loss of the hydrazino group (-NHNH2) and other characteristic cleavages of the isoquinoline (B145761) ring. For instance, the mass spectrum of a related indolo[3,2-c]isoquinoline carbohydrazide (B1668358) derivative shows distinct molecular ion peaks. nih.gov

X Ray Crystallography: Unveiling the Three Dimensional Structure

A hypothetical crystal data table is provided below to illustrate the type of information that would be obtained from such a study.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~10.5
b (Å)~8.2
c (Å)~12.1
β (°)~95.0
Volume (Å3)~1030
Z4
Density (calculated)~1.2 g/cm3

This table is for illustrative purposes only.

Chiroptical Spectroscopy E.g., Circular Dichroism for Stereochemical Research if Chiral Derivatives Exist

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the ground state properties, molecular orbitals, and electrostatic potential, all of which are critical determinants of a molecule's reactivity and interaction capabilities.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, such as atoms and molecules. It has become a popular approach for studying the electronic structures and properties of compounds due to its balance of accuracy and computational cost. nih.gov DFT calculations are employed to determine the optimized geometry and ground state properties of this compound.

Key ground state properties that can be calculated using DFT include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms.

Thermodynamic Parameters: Calculation of enthalpy, Gibbs free energy, and entropy.

Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the structure.

DFT calculations on related isoquinoline and carbohydrazide derivatives have demonstrated good agreement between computed and experimental data, supporting the reliability of this method for structural and energetic predictions. nih.govresearchgate.net For instance, studies on similar heterocyclic systems have successfully used DFT to predict bond lengths, bond angles, and dihedral angles that closely match X-ray crystallography data. nih.gov

PropertyDescription
Optimized GeometryThe lowest energy conformation of the molecule.
EnthalpyThe total heat content of the system.
Gibbs Free EnergyThe energy available to do useful work.
Vibrational FrequenciesThe frequencies at which the molecule's bonds vibrate.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. ru.nl It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals dictate a molecule's ability to act as an electron donor (HOMO) or an electron acceptor (LUMO). ru.nllibretexts.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies higher reactivity and easier electronic excitation. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring and the hydrazide group, making these regions susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic system, indicating the sites for potential nucleophilic attack. FMO analysis helps in predicting the most probable sites for chemical reactions. nih.govresearchgate.net

OrbitalDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRegion of the molecule most likely to donate electrons (nucleophilic).
LUMO Lowest Unoccupied Molecular OrbitalRegion of the molecule most likely to accept electrons (electrophilic).
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap indicates higher reactivity and lower kinetic stability.

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule. nih.govresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack. For this compound, these regions would be expected around the nitrogen and oxygen atoms. nih.gov

Blue regions represent positive electrostatic potential, indicating areas of electron deficiency. These are the preferred sites for nucleophilic attack. In this compound, the hydrogen atoms of the hydrazide group are likely to be in these regions. nih.gov

Green regions denote areas of neutral potential. researchgate.net

MEP analysis for this compound would allow for the identification of its reactive sites, providing insights into how it might interact with other molecules, including biological receptors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide information about a molecule in a static state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govulakbim.gov.tr MD simulations are used to study the conformational flexibility of this compound and its interactions with solvent molecules. nih.govnih.gov

By simulating the movement of atoms and molecules over a period of time, MD can reveal:

Conformational Preferences: The different shapes the molecule can adopt and the relative stability of these conformations.

Solvation Effects: How the molecule interacts with water or other solvents, including the formation of hydrogen bonds.

Dynamic Stability: The stability of the molecule's structure in a dynamic environment.

For this compound, MD simulations can provide a more realistic picture of its behavior in a biological environment, which is crucial for understanding its potential as a drug candidate. nih.gov

Docking Studies and Molecular Modeling for Ligand-Receptor Interactions (focused on theoretical binding, not biological outcome)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. researchgate.netresearchgate.net

For this compound, docking studies can be performed to investigate its theoretical binding to various protein targets. These studies can:

Identify the most likely binding pose of the molecule within the active site of a receptor.

Predict the binding energy, which is an indicator of the strength of the interaction.

Detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov

It is important to note that these docking studies focus on the theoretical binding and interaction patterns, rather than the ultimate biological or pharmacological outcome. researchgate.net

Interaction TypeDescription
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to explore the potential pathways of chemical reactions, providing insights into their mechanisms. acs.orgresearchgate.net By calculating the energies of reactants, transition states, and products, it is possible to map out the energy profile of a reaction. acs.org This allows for the determination of the most likely reaction mechanism.

For this compound, computational studies can elucidate the mechanisms of its synthesis or its reactions with other molecules. For example, DFT calculations can be used to investigate the transition state structures and activation energies for different steps in a proposed reaction pathway, helping to understand why certain products are formed preferentially. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, primarily based on Density Functional Theory (DFT), it is possible to obtain valuable insights into its structural and electronic characteristics, which manifest in its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are crucial for complementing experimental data, aiding in the assignment of spectral signals, and understanding the molecule's behavior at an atomic level.

The prediction of spectroscopic parameters typically begins with the geometry optimization of the molecule's ground state. researchgate.net Methods like DFT, often using the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p), are commonly employed to determine the most stable conformation of the molecule in the gas phase. nih.govdergipark.org.tr Once the optimized geometry is obtained, further calculations can be performed to predict spectroscopic data.

For NMR chemical shifts, the Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach. dergipark.org.trtsijournals.com This method calculates the magnetic shielding tensors for each nucleus within the molecule. The theoretical chemical shifts are then determined by referencing these calculated shielding values to a standard, typically Tetramethylsilane (TMS). researchgate.net Such calculations can be performed for both ¹H and ¹³C nuclei, providing a complete predicted NMR profile. tsijournals.com It is well-established that DFT calculations can reproduce experimental chemical shifts with a high degree of accuracy, making them an invaluable tool for structural elucidation. mdpi.commdpi.com

Similarly, theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. nih.gov These calculations not only predict the position of the absorption bands (in cm⁻¹) but also their corresponding intensities. The assignments of these vibrational modes are often performed with the aid of Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. researchgate.netnih.gov While calculations are often performed for an isolated molecule in the gas phase, the results show good agreement with experimental data obtained in the solid state. researchgate.net

Predicted ¹H NMR Chemical Shifts

The following table presents the predicted ¹H NMR chemical shifts for this compound, calculated using the GIAO method with DFT (B3LYP/6-311++G(d,p)). The values are referenced to TMS and are indicative of the expected proton environments in the molecule. The aromatic protons of the isoquinoline ring are expected to appear in the range of 7.0-9.5 ppm, while the protons of the carbohydrazide group will have distinct shifts.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm)
H1 ~9.30
H3 ~8.60
H4 ~7.80
H5 ~8.40
H7 ~8.25
H8 ~8.10
-NH- (Amide) ~10.00

Note: The numbering of the isoquinoline ring follows standard IUPAC nomenclature. The chemical shifts are predicted values and may vary slightly in different experimental conditions.

Predicted ¹³C NMR Chemical Shifts

Theoretical calculations also provide the expected chemical shifts for the carbon atoms in the molecule. Aromatic carbons typically resonate between 120-150 ppm, with carbons adjacent to the nitrogen atom showing downfield shifts. libretexts.org The carbonyl carbon of the hydrazide group is expected to have the largest chemical shift, often appearing above 160 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 ~152.5
C3 ~144.0
C4 ~121.0
C4a ~136.0
C5 ~128.0
C6 ~134.0
C7 ~129.5
C8 ~127.0
C8a ~130.0

Note: The numbering of the isoquinoline ring follows standard IUPAC nomenclature. The chemical shifts are predicted values.

Predicted IR Frequencies

The predicted IR spectrum provides information about the various functional groups present in this compound. Key vibrational modes include the stretching of the N-H bonds in the amine and amide groups, the C=O stretching of the carbonyl group, and various vibrations associated with the aromatic isoquinoline ring. tanta.edu.eg The calculated frequencies are typically scaled by a factor (e.g., 0.964) to better match experimental values. mdpi.com

Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(N-H) ~3450, ~3350 Asymmetric & Symmetric stretching of -NH₂
ν(N-H) ~3250 Stretching of amide N-H
ν(C-H) ~3060 Aromatic C-H stretching
ν(C=O) ~1670 Carbonyl stretching
ν(C=N) ~1630 Isoquinoline ring stretching
ν(C=C) ~1590, ~1480 Aromatic ring stretching
δ(N-H) ~1620 N-H bending

Note: ν = stretching, δ = bending. Frequencies are predicted values and represent the main vibrational modes.

Reactions at the Hydrazide Moiety

The hydrazide functional group, -C(=O)NHNH₂, is a highly reactive moiety derived from a carboxylic acid. It contains two nucleophilic nitrogen atoms and can participate in a variety of reactions, making it a valuable synthon for building more complex molecular architectures. mdpi.com These reactions are fundamental to the derivatization of this compound.

One of the most common reactions of the hydrazide group is its condensation with aldehydes and ketones. soeagra.com This reaction, typically catalyzed by a small amount of acid (like glacial acetic acid) and conducted in a suitable solvent such as ethanol, leads to the formation of N'-substituted hydrazones, also known as Schiff bases. mdpi.comresearchgate.netnih.gov The reaction proceeds via a nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. soeagra.com

The resulting isoquinoline-6-carbohydrazone derivatives are characterized by the R₂C=N-NH-C(=O)- structural motif. This reaction is highly efficient for both aromatic and aliphatic carbonyl compounds. For instance, this compound can be reacted with various substituted benzaldehydes to yield a library of N'-(substituted benzylidene)quinoline-6-carbohydrazides. researchgate.net The formation of these hydrazones is a cornerstone in the synthesis of many heterocyclic compounds and has been extensively used to generate molecules with diverse chemical properties. nih.gov

Table 1: Examples of Hydrazones Derived from Carbohydrazides and Carbonyl Compounds

Carbohydrazide ReactantCarbonyl ReactantResulting Hydrazone ProductReference
This compoundSubstituted BenzaldehydesN′-(substituted benzylidene)quinoline-6-carbohydrazides researchgate.net
Pyrrolyl carbohydrazideVarious Aromatic AldehydesSchiff's bases (Hydrazones) researchgate.net
Adamantane-1-carbohydrazideAromatic Aldehydes and KetonesAdamantyl-1-carbohydrazide-hydrazones nih.gov
N-pyrrolylcarbohydrazideSubstituted Pyrrole AldehydesPyrrole Hydrazones nih.gov

The hydrazide moiety of this compound is a key precursor for synthesizing various fused heterocyclic systems. Through cyclization reactions with appropriate reagents, five- or six-membered heterocyclic rings can be constructed, attached to the isoquinoline core via the carbohydrazide linker.

1,3,4-Oxadiazoles: Reaction of this compound with carbon disulfide (CS₂) in an alkaline medium, such as potassium hydroxide (B78521) in ethanol, followed by heating, leads to the formation of a quinolyl-substituted 1,3,4-oxadiazole-2-thione. researchgate.netresearchgate.net The initial step is the nucleophilic addition of the hydrazide to CS₂, which then cyclizes with the elimination of water and hydrogen sulfide. arabjchem.org

1,2,4-Triazoles: Treatment of the carbohydrazide with isothiocyanates (R-N=C=S) yields the corresponding thiosemicarbazide (B42300) derivative. researchgate.net This intermediate can then undergo intramolecular cyclization under either acidic or basic conditions. In an alkaline medium, cyclization occurs to form a 4-substituted-5-(quinolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.net

Pyrazolones: Condensation of a carbohydrazide with a 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776), initially forms a hydrazone. researchgate.net Subsequent heating of this intermediate in the presence of a base like sodium ethoxide induces cyclization to afford a pyrazolone (B3327878) derivative. researchgate.netarabjchem.orgresearchgate.net

These cyclization reactions significantly expand the chemical diversity of compounds derivable from this compound, leading to novel heterocyclic systems.

Table 2: Fused Heterocycles Synthesized from Carbohydrazide Derivatives

Starting CarbohydrazideReagent(s)Fused Heterocycle FormedReference
Quinoline-6-carbohydrazideCarbon Disulfide (alkaline)Quinolyl-substituted 1,3,4-oxadiazole researchgate.net
Pyrrolyl carbohydrazideCarbon Disulfide (in pyridine)Oxadiazolyl thione researchgate.net
Quinoline-6-carbohydrazidePhenyl isothiocyanate, then NaOHQuinolyl-substituted 1,2,4-triazole-3-thione researchgate.net
Pyrrolyl carbohydrazideEthyl acetoacetate, then NaOEtMethyl pyrazolone researchgate.netarabjchem.org
CarbohydrazideEthyl benzoylacetate, then Acetic AcidPyrazolone derivative researchgate.net

The nitrogen atoms of the hydrazide group are nucleophilic and can react with electrophiles in acylation and alkylation reactions. quimicaorganica.org

Acylation: Acylation typically occurs with acyl halides or anhydrides. The reaction of this compound with reagents like formic acid can lead to the formation of N-formyl derivatives. researchgate.net This modification can be a step towards further cyclizations or can be used to introduce specific acyl groups to modulate the compound's properties.

Alkylation: Alkylation of the hydrazide moiety can be achieved using alkyl halides. This reaction introduces an alkyl group onto one or both of the nitrogen atoms. For example, the thione group of a cyclized oxadiazolyl thione (derived from a carbohydrazide) can be S-alkylated with ethyl chloroacetate. researchgate.netarabjchem.org Reductive alkylation, using an aldehyde or ketone in the presence of a reducing agent, is another method to introduce alkyl groups. rsc.org

Reactions at the Isoquinoline Core

The isoquinoline ring is a benzopyridine, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. gcwgandhinagar.com This fusion results in a system where the two rings have different electronic properties, influencing the regioselectivity of substitution reactions. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, while the benzene ring (carbocyclic ring) remains comparatively electron-rich. uomustansiriyah.edu.iq

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system occurs preferentially on the more electron-rich benzene ring. uomustansiriyah.edu.iqimperial.ac.uk The nitrogen atom in the heterocyclic ring acts as a deactivating group, especially under the acidic conditions often used for EAS, where it becomes protonated to form an isoquinolinium ion. shahucollegelatur.org.in This positive charge strongly deactivates the pyridine ring towards electrophilic attack.

Consequently, electrophiles attack the carbocyclic ring at positions C5 and C8. gcwgandhinagar.comatamanchemicals.com Nitration of isoquinoline with a mixture of nitric and sulfuric acid, for example, yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. uomustansiriyah.edu.iqshahucollegelatur.org.in The exact ratio of these products can depend on the specific reaction conditions. Sulfonation similarly occurs at the C5 position. uomustansiriyah.edu.iq The preference for C5 and C8 substitution is explained by the stability of the Wheland intermediate (the arenium ion), where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. imperial.ac.uk

In contrast to electrophilic substitution, nucleophilic aromatic substitution (NAS) on isoquinoline occurs on the electron-deficient pyridine ring. gcwgandhinagar.comcutm.ac.in The nitrogen atom makes the adjacent carbon atoms (C1 and C3) susceptible to attack by nucleophiles.

The C1 position is the most reactive site for nucleophilic attack. gcwgandhinagar.comatamanchemicals.comiust.ac.ir This is evident in reactions like the Chichibabin reaction, where treatment with sodium amide (NaNH₂) in liquid ammonia (B1221849) results in the formation of 1-aminoisoquinoline. uomustansiriyah.edu.iq The reactivity at C1 is significantly higher than at C3. If the C1 position is already occupied, nucleophilic attack may occur at C3. atamanchemicals.com Halogens located at the C1 position are particularly susceptible to displacement by nucleophiles. iust.ac.ir

Oxidation and Reduction Reactions of the Isoquinoline Ring System

The reactivity of the isoquinoline ring within this compound is dictated by the fused benzene and pyridine rings. While specific studies on the oxidation and reduction of this compound are not extensively documented, the general behavior of the isoquinoline core provides a strong indication of its expected transformations.

Oxidation: The oxidation of the isoquinoline nucleus is generally challenging and requires vigorous conditions, which can lead to ring cleavage. pharmaguideline.com Treatment with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄) typically breaks down the ring system to yield a mixture of phthalic acid (from the benzene portion) and pyridine-3,4-dicarboxylic acid (cinchomeronic acid) (from the pyridine portion). uop.edu.pk The presence and nature of substituents on the benzene ring can influence the reaction's outcome. For example, in substituted isoquinolines, an electron-donating group like an amino group can direct oxidation towards the benzene ring, whereas an electron-withdrawing group like a nitro group can cause the pyridine ring to be preferentially oxidized. shahucollegelatur.org.in Oxidation with peracetic acid can lead to the formation of the corresponding N-oxide. uop.edu.pk

Reduction: The reduction of the isoquinoline ring can be controlled to selectively hydrogenate either the pyridine or the benzene moiety. shahucollegelatur.org.in

Selective Pyridine Ring Reduction: Catalytic hydrogenation under acidic conditions (e.g., in acetic acid) or reduction with reagents like tin and hydrochloric acid typically yields 1,2,3,4-tetrahydroisoquinoline. uop.edu.pkshahucollegelatur.org.in

Selective Benzene Ring Reduction: In the presence of a strong acid, catalytic hydrogenation can selectively reduce the benzene ring to afford the 5,6,7,8-tetrahydroisoquinoline (B1330172) derivative. shahucollegelatur.org.in

Full Reduction: More extensive hydrogenation can lead to the formation of decahydroisoquinoline. shahucollegelatur.org.in

The specific reaction conditions determine the final product when isoquinoline is subjected to various reducing agents. pharmaguideline.com

Transition Metal-Catalyzed Cross-Coupling Reactions at the Isoquinoline-6-position (if applicable)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in synthetic chemistry. eie.grresearchgate.net These methods, including Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely applied to modify heterocyclic scaffolds.

While these reactions are principally applicable to the isoquinoline skeleton, direct examples involving this compound as a substrate are not prominently featured in the literature. Typically, these reactions require a leaving group, such as a halogen (Br, I) or a triflate, at the position of coupling. Therefore, a precursor like 6-bromo-isoquinoline would likely be used, followed by conversion of a group at the 6-position to the carbohydrazide.

However, research has shown that nickel-catalyzed cross-coupling reactions can be performed on N-acyliminium precursors derived from isoquinolines. ucla.edu This methodology facilitates C-C bond formation with a range of aryl boronic acids. ucla.edu Studies on the related quinoline (B57606) system have demonstrated that substituents at the 6-position are generally well-tolerated in such one-pot N-acetal formation and cross-coupling reactions. ucla.edu This suggests a potential, though not yet explicitly demonstrated, pathway for modifying the this compound scaffold or its precursors using modern cross-coupling techniques.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.org Both the isoquinoline nucleus and the carbohydrazide functional group are known to be reactive partners in various MCRs.

The isoquinoline nitrogen can act as the nucleophilic component in MCRs. For instance, isoquinoline has been used in reactions with dimethyl acetylenedicarboxylate (B1228247) and various NH-containing heterocycles to generate functionalized enaminoesters. nih.gov It has also been employed as a nucleophilic trigger in reactions involving arynes and aldehydes. researchgate.net

The carbohydrazide moiety is a versatile building block for constructing heterocyclic systems. Cyanoacetohydrazide, for example, is a common reactant in five-component cascade reactions to produce complex N-fused heterocycles. rsc.org The reactivity of the hydrazide group allows it to readily condense with carbonyl compounds and participate in subsequent cyclization steps.

Given the established reactivity of both the isoquinoline core and the carbohydrazide group in MCRs, this compound represents a promising, though not yet widely explored, substrate for the diversity-oriented synthesis of complex heterocyclic molecules.

Design and Synthesis of Novel this compound Derivatives for Targeted Research

The carbohydrazide functional group (-CONHNH₂) is a versatile handle for the synthesis of a wide array of derivatives, a strategy frequently employed in medicinal chemistry to generate libraries of compounds for biological screening. By reacting this compound with various electrophilic partners, a diverse set of novel molecules can be designed and synthesized. Drawing analogies from the well-documented chemistry of related quinoline and isoquinoline carbohydrazides, several key classes of derivatives can be prepared. researchgate.netresearchgate.netnih.govnih.gov

A primary synthetic route involves the condensation of the terminal -NH₂ group of the hydrazide with aldehydes or ketones to form N-acylhydrazones (Schiff bases). This reaction is a cornerstone for creating derivatives with a wide range of substituents. researchgate.netnih.gov

Further derivatization can lead to the formation of various five-membered heterocycles:

1,3,4-Oxadiazoles: Reaction with carbon disulfide in an alkaline medium, followed by cyclization, yields 1,3,4-oxadiazole-2-thiones. researchgate.net

1,2,4-Triazoles: Treatment with isothiocyanates produces thiosemicarbazide intermediates, which can be cyclized under basic conditions to form 1,2,4-triazol-5-thiones. researchgate.net

Pyrazoles: Condensation with 1,3-dicarbonyl compounds, such as ethyl acetoacetate or ethyl benzoylacetate, followed by cyclization, affords pyrazole (B372694) derivatives. researchgate.net

These synthetic strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in targeted research programs.

ReactantDerivative ClassGeneral Structure
Aromatic Aldehyde (R-CHO)Hydrazone
Carbon Disulfide (CS₂)1,3,4-Oxadiazole
Isothiocyanate (R-NCS)1,2,4-Triazole
1,3-Diketone (R-CO-CH₂-CO-R')Pyrazole

Advanced Applications of Isoquinoline 6 Carbohydrazide in Chemical Biology and Material Science Research

Exploration of Molecular Interactions in Biological Systems (In Vitro/Cellular Level)

The isoquinoline (B145761) scaffold is a prominent feature in many biologically active compounds, and its derivatives are known to interact with various biological targets. Research into related structures helps to infer the potential molecular interactions of isoquinoline-6-carbohydrazide.

Enzyme Inhibition Studies and Mechanistic Insights (e.g., target identification, kinetic analysis)

Derivatives of the closely related quinoline (B57606) scaffold have demonstrated notable enzyme inhibition. For example, certain quinoline-based compounds have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. Kinetic studies of one such derivative revealed a non-competitive inhibition mechanism, indicating that the compound binds to an allosteric site on the enzyme rather than the active site where the natural substrate binds. This type of analysis is crucial for understanding how a compound exerts its effect and for optimizing its structure for greater potency and selectivity.

Similarly, synthetic tetrahydroisoquinoline derivatives have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as Dihydrofolate reductase (DHFR) and Cyclin-dependent kinase 2 (CDK2). Molecular docking studies in such research help to visualize how these molecules fit into the enzyme's active site and which residues they interact with, providing a rationale for their inhibitory activity.

Table 1: Example of Enzyme Inhibition Data for a Quinoline Derivative This table presents data for a quinoline-based α-glucosidase inhibitor (compound 8h) as an illustration of typical enzyme kinetic findings.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeKᵢ (µM)
Compound 8hα-glucosidase38.2 ± 0.3Non-competitive38.2
Acarbose (Ref)α-glucosidase750.0 ± 2.0Competitive-

Data sourced from kinetic studies on quinoline-based inhibitors.

Receptor Binding Profiling and Ligand Affinity Research

The isoquinoline framework is a key component of ligands that target various receptors. For instance, novel isoquinoline derivatives have been synthesized and identified as potent antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a receptor involved in allergic inflammation. These studies involve measuring the binding affinity (IC₅₀) of the compounds and their functional antagonist activity.

Furthermore, extensive research on tetrahydroisoquinoline-based molecules has demonstrated high affinity and selectivity for dopamine (B1211576) receptors, particularly the D3 subtype (D3R). Affinity is quantified using Ki values, which represent the inhibition constant. Certain derivatives with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) motif have shown very high affinity for D3R, with Ki values in the low nanomolar range, making them highly selective ligands. Such research is fundamental in neuroscience for developing tools to probe receptor function and for designing potential therapeutics.

Table 2: Example of Receptor Binding Affinities for Tetrahydroisoquinoline Derivatives This table shows binding affinity (Ki) data for select compounds at dopamine receptors to illustrate ligand affinity research.

CompoundD3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2R/D3R)
5s 1.2180150-fold
5t 3.45115-fold

Data adapted from studies on tetrahydroisoquinoline-based D3R ligands.

Modulation of Cellular Pathways and Signaling Mechanisms

Isoquinoline alkaloids are well-documented modulators of critical cellular signaling pathways. These compounds can interfere with pathways essential for viral replication and inflammatory responses, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK) pathways. The modulation of these pathways can restrict viral entry and replication.

In the context of cancer, isoquinolines can inhibit pro-survival signaling cascades, reduce the expression of proteins that prevent cell death, and induce the production of reactive oxygen species (ROS). For example, the isoquinoline alkaloid berberine (B55584) has been shown to interfere with the mammalian target of rapamycin (B549165) (mTOR) and adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathways, which are central regulators of cell growth and metabolism. Other signaling pathways implicated in the action of isoquinoline derivatives include the JAK/STAT and p38 MAPK pathways, which are involved in inflammation and cellular stress responses.

Studies on Antimicrobial and Antifungal Mechanisms at a Molecular Level

The hydrazide-hydrazone moiety, present in this compound, is a well-known pharmacophore in antimicrobial drug discovery. While research on the specific target compound is not available, studies on related quinoline hydrazide/hydrazone derivatives show they can act via multiple mechanisms. These include the inhibition of DNA gyrase, which blocks DNA replication, and the inhibition of enzymes like glucosamine-6-phosphate synthase, which is necessary for the synthesis of the bacterial cell wall.

Furthermore, a new class of alkynyl isoquinoline compounds has demonstrated potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including MRSA. Preliminary mechanistic studies indicate that these compounds disrupt the biosynthesis of the bacterial cell wall and nucleic acids. The ability of some of these isoquinoline derivatives to clear intracellular MRSA from within macrophages highlights their potential to overcome challenges faced by conventional antibiotics.

Antiviral Activity Research and Mechanism of Action (e.g., enzyme inhibition, replication cycle interference)

The isoquinoline scaffold is found in numerous alkaloids with significant antiviral properties. The mechanisms of action are diverse and can involve targeting either viral components or host cell factors necessary for viral propagation.

One key mechanism is the interference with viral replication cycles. For example, certain isoquinolone derivatives have been identified as inhibitors of influenza virus polymerase activity, which is essential for the replication of the viral RNA genome. By targeting this enzyme, the compounds effectively halt the production of new viral particles. Another antiviral strategy employed by isoquinoline alkaloids is the modulation of host signaling pathways that the virus hijacks for its own replication, such as the NF-κB and MEK/ERK pathways. By interfering with these cellular processes, the compounds can create an intracellular environment that is non-conducive to viral replication.

Research into Potential Antiproliferative Mechanisms in Cancer Biology (e.g., apoptosis induction, cell cycle arrest, specific protein inhibition)

Isoquinoline alkaloids and their synthetic derivatives are a significant area of cancer research, with many compounds demonstrating potent antiproliferative effects through various mechanisms. A primary mechanism is the induction of programmed cell death, or apoptosis. For instance, new quinoline and isatin (B1672199) derivatives have been shown to trigger apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic genes.

Another common mechanism is the arrest of the cell cycle, which halts the proliferation of cancer cells. Flow cytometry analysis has confirmed the ability of certain derivatives to arrest cell growth in specific phases of the cell cycle, preventing cells from dividing. At the molecular level, isoquinoline derivatives can act as inhibitors of key proteins involved in cancer progression. This includes the inhibition of enzymes like topoisomerase I, which is critical for DNA replication and repair, and protein kinases that drive cancer cell growth and survival. Phenylaminoisoquinolinequinones, for example, have shown high in vitro antiproliferative activity against various human cancer cell lines, with their potency being influenced by the specific substitution pattern on the isoquinoline core.

Applications in Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, which are held together through non-covalent intermolecular forces. The structural features of this compound make it a compelling candidate for the construction of such complex, functional architectures. The molecule integrates a rigid, aromatic isoquinoline scaffold with a flexible carbohydrazide (B1668358) group (-CONHNH2), providing sites for a variety of non-covalent interactions that drive molecular recognition and self-assembly.

The isoquinoline ring system, being electron-deficient, can readily participate in π-π stacking interactions, while the carbohydrazide moiety is rich in hydrogen bond donors (N-H) and acceptors (C=O). This duality allows for the programmed assembly of molecules into ordered, higher-order structures. The principles of molecular recognition and self-assembly are fundamental to creating novel materials with emergent properties. By leveraging these interactions, chemists can design functional materials for applications ranging from drug delivery to the development of responsive materials.

Design of Molecular Receptors and Sensors

The distinct structural components of this compound make it a valuable building block for the rational design of molecular receptors and sensors. A molecular receptor is a synthetic host molecule that can selectively bind a specific guest molecule (analyte) through non-covalent interactions. The carbohydrazide group can form multiple hydrogen bonds, pre-organizing the molecule to create a specific binding pocket for complementary guest molecules.

Furthermore, the isoquinoline unit can be functionalized to act as a chromophore or fluorophore. Upon binding of a guest analyte, the electronic environment of the isoquinoline ring can be perturbed, leading to a detectable change in its optical properties, such as a shift in absorption or emission wavelength, or an enhancement or quenching of fluorescence. This principle is the basis for its application in chemosensors. For instance, isoquinoline derivatives have been successfully employed as ligands in the design of luminescent metal complexes for sensing biologically relevant anions and molecules. The selectivity of such sensors can be fine-tuned by modifying the steric and electronic properties of the isoquinoline ring and the coordinating groups.

Investigation of Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking)

This compound serves as an excellent model for studying the interplay of various non-covalent interactions that govern molecular architecture. The primary forces at play are hydrogen bonding and π-stacking.

Hydrogen Bonding: The carbohydrazide moiety contains both hydrogen bond donors (the -NH and -NH2 groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of robust and directional intermolecular hydrogen bonds, leading to the self-assembly of molecules into tapes, sheets, or three-dimensional networks. The study of similar carbohydrazide derivatives shows that these interactions are pivotal in their crystal packing and solution-state aggregation.

π-Stacking: The planar, aromatic isoquinoline ring is prone to π-π stacking interactions. These interactions, although weaker than hydrogen bonds, are crucial for the stabilization of supramolecular assemblies, particularly in arranging the molecules in a co-facial orientation. The electron-deficient nature of the pyridine (B92270) part of the isoquinoline ring can lead to favorable electrostatic interactions with electron-rich aromatic systems.

The combination of strong, directional hydrogen bonds and weaker, non-directional π-stacking allows for the creation of complex and stable supramolecular structures. By studying how modifications to the this compound structure affect these interactions, researchers can gain fundamental insights into the principles of molecular self-organization.

Role in Coordination Chemistry and Metal Complex Formation

The presence of multiple heteroatoms (nitrogen and oxygen) with available lone pairs of electrons makes this compound an effective ligand in coordination chemistry. It can coordinate with a wide variety of metal ions to form stable metal complexes. The resulting metallo-supramolecular structures can exhibit unique catalytic, magnetic, optical, or biological properties that are not present in the free ligand.

Ligand Properties of this compound in Complexation with Metal Ions

This compound can act as a chelating ligand, binding to a central metal ion through multiple donor atoms. The primary coordination sites are the nitrogen atom of the isoquinoline ring and the oxygen and nitrogen atoms of the carbohydrazide group. Depending on the metal ion and reaction conditions, it can function as a bidentate or tridentate ligand.

This chelation results in the formation of stable five- or six-membered rings with the metal ion, an entropically favorable arrangement known as the "chelate effect." The isoquinoline nitrogen is a soft donor, preferring to bind with softer metal ions, while the oxygen and hydrazinic nitrogens are harder donors, favoring coordination with harder metal ions. This allows for a degree of selectivity in metal ion binding. The coordination chemistry of isoquinoline derivatives with various metal ions enables the creation of materials like metal-organic frameworks (MOFs) with tailored functionalities.

Synthesis and Characterization of Metal Complexes for Catalytic or Biological Research

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and characterized using a range of spectroscopic and analytical techniques.

Key characterization techniques include:

Infrared (IR) Spectroscopy: Coordination of the carbohydrazide group to a metal ion typically results in a downward shift of the C=O stretching frequency and changes in the N-H stretching vibrations. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (

Exploitation in Analytical Chemistry and Sensor Development

Development of Chemo- and Biosensors for Specific Analytes

The design and synthesis of selective and sensitive chemo- and biosensors are critical for advancements in environmental monitoring, medical diagnostics, and industrial process control. While direct applications of this compound in commercially available sensors are not yet widespread, the foundational isoquinoline structure is a well-established platform for sensor development. The carbohydrazide moiety of this compound offers a convenient synthetic handle for the attachment of various recognition units, enabling the targeted detection of a wide array of analytes.

Derivatives of the closely related quinoline scaffold have demonstrated significant potential in this area. For instance, quinoline-based hydrazone derivatives have been successfully employed as optical chemosensors for biocides like tributyltin (TBT) mdpi.com. These sensors operate through a colorimetric and fluorescent response upon interaction with the target analyte mdpi.com. The underlying principle involves the modulation of the electronic properties of the quinoline ring system upon binding of the analyte, leading to a detectable change in the spectroscopic signal.

Furthermore, the isoquinoline scaffold itself has been utilized in the development of fluorescent sensors. For example, a Schiff base derivative of isoquinoline-3-carbohydrazide (B1506138) has been synthesized and shown to be a highly selective and sensitive fluorescent "turn-on" sensor for aluminum ions (Al³⁺). This indicates the potential of the isoquinoline carbohydrazide framework in designing sensors for metal ions and other important analytes. The inherent fluorescence of the isoquinoline ring system can be harnessed and modulated to create highly sensitive sensing platforms.

The carbohydrazide group in this compound is particularly amenable to the formation of hydrazones through condensation with aldehydes and ketones. This reaction provides a straightforward method for introducing a wide variety of functional groups that can act as specific binding sites for target analytes. The resulting hydrazone derivatives can exhibit changes in their fluorescence or absorption spectra upon analyte binding, forming the basis for a sensing mechanism. The versatility of this synthetic approach allows for the rational design of sensors tailored to specific analytical challenges.

Below is a table summarizing the potential of this compound derivatives as chemo- and biosensors based on analogous compounds:

Sensor Type Target Analyte (Example) Sensing Mechanism Potential Application Areas
Fluorescent ChemosensorMetal Ions (e.g., Al³⁺)Analyte binding modulates the fluorescence intensity or wavelength of the isoquinoline core.Environmental water quality monitoring, industrial process control.
Colorimetric SensorBiocides (e.g., TBT)Formation of a complex with the analyte leads to a visible color change.Food safety, environmental pollution detection.
BiosensorBiomolecules (e.g., proteins, DNA)Recognition unit attached to the carbohydrazide moiety specifically binds to the target biomolecule, inducing a detectable signal.Medical diagnostics, biotechnological research.

Fluorescent Probes and Imaging Agents Based on this compound Derivatives

Fluorescence-based techniques are indispensable tools in modern biological and medical research, enabling the visualization of cellular structures and processes with high spatial and temporal resolution. The development of novel fluorescent probes with improved photophysical properties and targeting capabilities is an area of intense research. Isoquinoline derivatives are known for their inherent fluorescent properties, making them attractive scaffolds for the design of such probes nih.govnih.gov.

The isoquinoline core often exhibits strong fluorescence, and its emission properties can be fine-tuned by introducing different substituents nih.gov. The carbohydrazide group at the 6-position of the isoquinoline ring serves as a versatile reactive site for the conjugation of biomolecules or targeting ligands. This allows for the creation of fluorescent probes that can specifically label and image subcellular organelles, proteins, or other biomolecules of interest.

Research on related quinoline derivatives has demonstrated the successful application of this strategy. For example, quinoline-based fluorescent probes have been developed for various bioimaging applications researchgate.net. These probes have been used for the detection of pH changes within cells and for the fluorescent labeling of important biological molecules nih.govacs.org.

The following table outlines the potential of this compound in developing fluorescent probes and imaging agents:

Probe/Agent Type Target Design Strategy Potential Application
Cellular Imaging ProbeSubcellular organelles (e.g., mitochondria, lysosomes)Conjugation of a targeting moiety to the carbohydrazide group.Studying cellular function and dysfunction in disease models.
Biomolecule Labeling AgentProteins, nucleic acidsCovalent attachment of the isoquinoline fluorophore to the biomolecule of interest.Tracking the localization and dynamics of biomolecules in living cells.
pH SensorAcidic or basic cellular compartmentsExploiting the pH-sensitive fluorescence of the isoquinoline core.Monitoring intracellular pH homeostasis and its role in cellular processes.

Potential in Polymer Chemistry and Advanced Materials Research

The unique electronic and structural features of the isoquinoline ring system make it a valuable component in the design of advanced materials with tailored optical, electronic, and mechanical properties amerigoscientific.com. Isoquinoline-based polymers and copolymers have been explored for their potential in creating conductive materials, optical materials, and sensors amerigoscientific.com. The carbohydrazide functional group of this compound provides a reactive site for its incorporation into polymer backbones or as a pendant group, offering a pathway to new functional materials.

The carbohydrazide moiety can participate in various polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates, to form polyamides or polyureas, respectively. The incorporation of the rigid and planar isoquinoline unit into the polymer chain can significantly influence the material's properties, potentially leading to enhanced thermal stability, improved mechanical strength, and interesting photophysical characteristics.

Furthermore, isoquinoline derivatives are utilized as ligands in the synthesis of metal-organic frameworks (MOFs) amerigoscientific.com. MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis vt.edursc.orgmdpi.commdpi.com. The nitrogen atom in the isoquinoline ring and the oxygen and nitrogen atoms of the carbohydrazide group can coordinate with metal ions, making this compound a potential linker for the construction of novel MOFs with specific functionalities rsc.org.

The potential applications of this compound in polymer and materials science are summarized in the table below:

Material Type Role of this compound Potential Properties and Applications
Functional Polymers Monomer or co-monomer in polymerization reactions.Enhanced thermal stability, conductivity, and fluorescence. Applications in organic electronics and sensor technology.
Metal-Organic Frameworks (MOFs) Organic linker to connect metal nodes.High porosity and specific surface area. Applications in gas storage, catalysis, and chemical sensing.
Advanced Coatings and Films Additive or component in coating formulations.Corrosion inhibition wikipedia.org, UV-protective properties, and enhanced durability.

Challenges and Future Directions in Isoquinoline 6 Carbohydrazide Research

Development of More Efficient and Sustainable Synthetic Routes

A significant challenge in the research of isoquinoline (B145761) derivatives lies in their synthesis. Traditional methods for creating the isoquinoline framework, such as the Bischler–Napieralski, Pomeranz–Fritsch, and Pictet-Spengler reactions, often involve multiple steps, harsh reaction conditions, strong acids, toxic reagents, and hazardous solvents. rsc.orgnih.gov These factors contribute to poor atom economy and generate environmentally detrimental byproducts, posing challenges for sustainable and large-scale production. rsc.orgnih.govresearchgate.net

Future research must focus on developing greener and more efficient synthetic strategies for Isoquinoline-6-carbohydrazide and its analogs. The principles of green chemistry offer a roadmap for this endeavor, emphasizing the use of benign solvents, recyclable catalytic systems, atom-economical reactions, and energy-efficient processes like microwave-assisted synthesis and photocatalysis. rsc.orgnih.gov Modern approaches, such as rhodium-catalyzed C-H activation, provide highly efficient routes to isoquinolines from readily available materials under milder conditions. rsc.org Adopting these sustainable methodologies will be crucial for the environmentally and economically viable production of these compounds. rsc.orgresearchgate.net

Traditional Synthesis Drawbacks Green Chemistry Alternatives
Harsh reaction conditionsMilder reaction conditions
Use of toxic reagents and solventsBenign solvents, recyclable catalysts
Poor atom economyAtom-economical reactions
Generation of hazardous byproductsMinimal waste generation
High energy consumptionEnergy-efficient methods (e.g., microwave, photocatalysis)

Advanced Computational Approaches for Structure-Activity Relationship (SAR) Prediction

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. Advanced computational methods are powerful tools for predicting Structure-Activity Relationships (SAR), guiding the design of more potent and selective molecules while reducing the need for extensive trial-and-error synthesis. nih.govekb.eg

For this compound, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed. mdpi.comresearchgate.net QSAR models can identify key molecular descriptors that correlate with the biological activity of a series of derivatives. mdpi.comresearchgate.net Molecular docking simulates the interaction between a ligand (like an this compound derivative) and the binding site of a biological target, such as an enzyme or receptor. nih.govekb.eg These simulations can predict binding affinity and identify crucial interactions, providing insights to guide the design of new analogs with improved efficacy. nih.govnih.gov For example, docking studies have been successfully used to rationalize the SAR of isoquinoline derivatives as anti-inflammatory agents and α-glucosidase inhibitors. nih.govnih.gov Applying these methods to this compound would accelerate the discovery of lead compounds.

Computational Technique Application in this compound Research Potential Outcome
QSAR Identify correlations between molecular properties and biological activity.Predict the activity of unsynthesized derivatives.
Molecular Docking Simulate binding pose and affinity to a specific biological target.Guide the design of derivatives with enhanced target specificity.
ADMET Prediction In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Prioritize compounds with favorable drug-like properties. researchgate.net

Exploration of Novel Biological Targets and Mechanistic Pathways

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. rsc.orgnih.gov Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. acs.orgamerigoscientific.com This versatility suggests that this compound and its derivatives may have untapped therapeutic potential against a variety of diseases.

Future research should aim to explore novel biological targets for this compound class. For instance, isoquinoline analogues have been identified as inhibitors of tubulin polymerization, V-ATPase, and protein kinase C ζ, all of which are important targets in cancer therapy. nih.govnih.gov The carbohydrazide (B1668358) moiety itself is a versatile pharmacophore, capable of forming key hydrogen bond interactions with biological targets and can be a precursor for various heterocyclic systems. nih.govajgreenchem.com A comprehensive investigation into the mechanistic pathways through which this compound exerts its effects is needed. This includes identifying specific molecular targets and elucidating the downstream signaling events to better understand its therapeutic potential and possible side effects.

Integration with High-Throughput Screening Technologies for Derivative Discovery

The discovery of new lead compounds can be significantly accelerated by integrating synthetic chemistry with high-throughput screening (HTS) technologies. chemdiv.com HTS allows for the rapid automated testing of large numbers of compounds against specific biological targets. chemdiv.compharm.ai

A key future direction is the creation of a focused library of this compound derivatives. This library should be designed to cover a diverse chemical space by systematically modifying different parts of the parent molecule. This collection of compounds can then be subjected to HTS campaigns to identify "hits"—compounds that show activity against a target of interest. chemdiv.comthermofisher.com For example, HTS has been successfully used to screen isoquinoline alkaloid libraries to find new blockers of voltage-gated sodium channels. mdpi.comnih.gov This approach, followed by secondary assays to confirm activity and selectivity, provides an efficient pathway to discover novel and potent derivatives of this compound for various therapeutic applications. chemdiv.com

Application in Emerging Fields of Chemical Science and Technology

While the primary focus of isoquinoline research has been in medicinal chemistry, the utility of these scaffolds extends to other fields. nih.govwikipedia.org The unique chemical and physical properties of the isoquinoline ring system make it a candidate for applications in materials science, agrochemicals, and as dyes. nih.govwikipedia.org

Future investigations should explore the potential of this compound in these emerging areas. The carbohydrazide group can act as a versatile linker or chelating agent, suggesting potential applications in the development of new functional materials, sensors, or corrosion inhibitors. wikipedia.orgajgreenchem.com By exploring these non-pharmaceutical applications, the full potential of the this compound scaffold can be realized, opening up new avenues for innovation in chemical science and technology.

Addressing Specific Research Gaps in the Academic Literature

Despite the broad interest in isoquinoline derivatives, specific research on this compound is less prevalent. A thorough review of the existing literature reveals several gaps that future research should aim to fill.

Comprehensive Biological Profiling: While the general class of isoquinolines is known for diverse bioactivities, a comprehensive screening of this compound against a wide panel of biological targets is lacking.

Mechanistic Studies: For the reported activities of related compounds, the precise mechanism of action often remains to be fully elucidated. In-depth studies are needed to understand how these molecules function at a cellular and molecular level.

Structure-Property Relationship for Material Science: There is a scarcity of research investigating the physical and chemical properties of this compound that would be relevant for applications in materials science.

Diversity of Derivatives: The number of synthesized and tested derivatives specifically from the this compound core is limited. Expanding the structural diversity of available analogs is crucial for thorough SAR studies and for discovering compounds with novel properties.

By systematically addressing these gaps, the scientific community can build a more complete understanding of this compound and unlock its full potential as a valuable chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for isoquinoline-6-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Approach :

  • Multi-component cascade reactions are efficient for synthesizing heterocyclic carbohydrazides. For example, combining cyanoacetohydrazide with nitroacetophenone and diamines in ethanol/water mixtures can yield derivatives .
  • Optimization involves solvent selection (e.g., ethanol for solubility and safety), catalyst-free protocols to reduce complexity, and temperature control (reflux conditions) to enhance yields .
  • Key steps include N,N-acetal formation, Knoevenagel condensation, and cyclization. Document reaction intermediates via TLC or HPLC for real-time monitoring.

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Approach :

  • IR Spectroscopy : Identify hydrazide (-CONHNH₂) and aromatic C-H stretches (2900–3100 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., isoquinoline ring protons at δ 7.5–8.5 ppm) and hydrazide NH signals (δ 9–10 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm purity .
  • Compare data with literature or computational predictions to resolve ambiguities.

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Approach :

  • Explore its role as a pharmacophore in antimicrobial or anticancer agents via structure-activity relationship (SAR) studies.
  • Derivatize the hydrazide group to enhance bioavailability or target specificity (e.g., Schiff base formation for metal chelation) .
  • Use in vitro assays (e.g., MIC for antimicrobial activity) paired with cytotoxicity profiling (e.g., MTT assays) to prioritize lead compounds.

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of this compound derivatization?

  • Methodological Approach :

  • Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to trace proton transfer pathways .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to simulate transition states and validate experimental observations .

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound derivatives?

  • Methodological Approach :

  • Conduct systematic reviews using PRISMA guidelines to assess study heterogeneity (e.g., variations in assay protocols or cell lines) .
  • Perform replication studies under standardized conditions (e.g., consistent solvent/DMSO concentrations) to isolate confounding factors .
  • Use meta-analysis to quantify effect sizes and identify outliers (e.g., RevMan software) .

Q. How can computational methods be integrated into the study of this compound's structure-activity relationships?

  • Methodological Approach :

  • Molecular Docking : Screen derivatives against target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina to predict binding affinities .
  • QSAR Modeling : Corrogate electronic (e.g., LogP) and steric descriptors (e.g., PSA) with bioactivity data to design optimized analogs .
  • Validate predictions with in vitro/in vivo experiments to refine models iteratively.

Q. What experimental design considerations are critical when assessing the stability of this compound under varying conditions?

  • Methodological Approach :

  • Stress Testing : Expose the compound to heat (40–80°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks .
  • Analytical Monitoring : Use HPLC-UV or LC-MS to quantify degradation products and establish shelf-life .
  • Include controls (e.g., inert atmosphere samples) to distinguish oxidative vs. hydrolytic degradation pathways.

Q. How should researchers formulate hypotheses when exploring novel derivatives of this compound?

  • Methodological Approach :

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope research gaps (e.g., understudied antibacterial targets) .
  • Use the PICO framework to define:
  • Population : Bacterial strains (e.g., S. aureus).
  • Intervention : this compound derivatives.
  • Comparison : Existing antibiotics (e.g., ciprofloxacin).
  • Outcome : MIC values .
  • Pilot studies with 3–5 derivatives can validate feasibility before scaling .

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Isoquinoline-6-carbohydrazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.